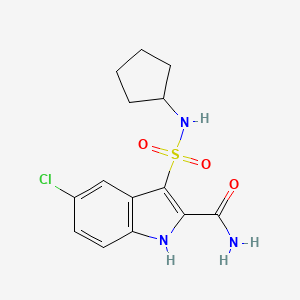
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolium salts, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium typically involves the reaction of 4-bromo-2,6-dimethylaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imidazolidine, which is then converted to the imidazolidin-1-ium salt by treatment with a suitable halogenating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazolidine ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted imidazolidin-1-ium salts, while oxidation and reduction can lead to different oxidation states of the imidazolidine ring.
Scientific Research Applications
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium has several scientific research applications:
Catalysis: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Pharmaceuticals: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Mechanism of Action
The mechanism by which 1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imidazolidine ring can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The bromine atoms may also play a role in these interactions by forming halogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
Uniqueness
1,3-Bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from other imidazolium salts that may have different substituents.
Properties
CAS No. |
870123-17-4 |
|---|---|
Molecular Formula |
C19H23Br2N2+ |
Molecular Weight |
439.2 g/mol |
IUPAC Name |
1,3-bis(4-bromo-2,6-dimethylphenyl)imidazolidin-1-ium |
InChI |
InChI=1S/C19H22Br2N2/c1-12-7-16(20)8-13(2)18(12)22-5-6-23(11-22)19-14(3)9-17(21)10-15(19)4/h7-10H,5-6,11H2,1-4H3/p+1 |
InChI Key |
VJSZCVRJGVYTGV-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=CC(=C1[NH+]2CCN(C2)C3=C(C=C(C=C3C)Br)C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



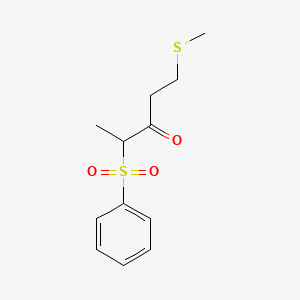
![3-[2-Chloro-4-(2,2,2-trifluoroethoxy)phenoxy]propan-1-OL](/img/structure/B12545957.png)
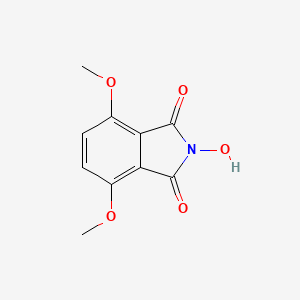
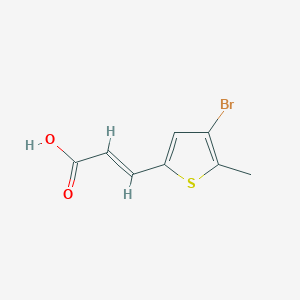
![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)


![Methyl [3-bromo-4-(1,1-dioxido-3-oxoisothiazolidin-5-YL)phenyl]acetate](/img/structure/B12545983.png)
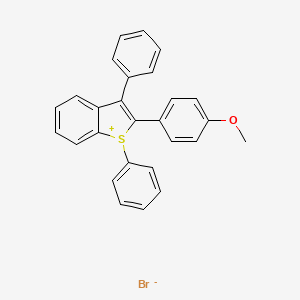
![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
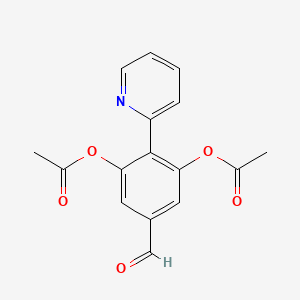
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
